molecular formula C17H18FNO4S B2466257 N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide CAS No. 1797897-00-7

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide

Cat. No.: B2466257
CAS No.: 1797897-00-7
M. Wt: 351.39
InChI Key: JMAFONZOMFXOGC-UHFFFAOYSA-N
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Description

N-[2-(3-Fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide (CAS 1797897-00-7) is a synthetic organic compound with the molecular formula C17H18FNO4S and a molecular weight of 351.39 g/mol. This chemical belongs to a class of compounds featuring a 2,3-dihydro-1-benzofuran core linked to a sulfonamide functional group, a structure of significant interest in modern medicinal chemistry and drug discovery. The integration of the benzofuran scaffold, known for its prevalence in bioactive molecules, with a sulfonamide group enhances its potential as a key intermediate or candidate for probing diverse biological pathways. Its specific structural characteristics suggest potential for interacting with various biological targets. Researchers can leverage this compound in developing targeted therapies, studying molecular interactions, and exploring structure-activity relationships. The compound is offered with a guaranteed purity of 90% or higher and is available for immediate procurement in quantities ranging from 1mg to 40mg to support various research scales . This product is intended for research applications and is strictly not for diagnostic, therapeutic, or human use.

Properties

IUPAC Name

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18FNO4S/c1-22-17(12-3-2-4-14(18)9-12)11-19-24(20,21)15-5-6-16-13(10-15)7-8-23-16/h2-6,9-10,17,19H,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMAFONZOMFXOGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(CNS(=O)(=O)C1=CC2=C(C=C1)OCC2)C3=CC(=CC=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through a cyclization reaction involving a phenol derivative and an appropriate aldehyde or ketone under acidic or basic conditions.

    Introduction of the Sulfonamide Group: The sulfonamide group is introduced by reacting the benzofuran derivative with a sulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Fluorophenyl and Methoxyethyl Groups: The final step involves the nucleophilic substitution reaction where the fluorophenyl and methoxyethyl groups are attached to the benzofuran sulfonamide core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, high-throughput screening of reaction conditions, and continuous flow reactors to scale up the production process efficiently.

Chemical Reactions Analysis

Types of Reactions

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, potentially converting sulfonamide groups to amines.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the benzofuran or phenyl rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products Formed

    Oxidation: Sulfoxides, sulfones

    Reduction: Amines

    Substitution: Various substituted derivatives depending on the reagents used

Scientific Research Applications

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds with potential biological activity.

    Biology: Investigated for its interactions with biological macromolecules, such as proteins and nucleic acids, to understand its potential as a biochemical probe.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Methodological Considerations

Structural analyses of such compounds often rely on crystallographic tools:

  • SHELX software is widely used for small-molecule refinement, enabling precise determination of bond lengths and angles .
  • ORTEP-III aids in visualizing molecular geometry, critical for comparing substituent conformations .

Biological Activity

N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound features a benzofuran core, which is known for its diverse biological activities. The presence of a sulfonamide group enhances its pharmacological profile. The molecular formula is C15H18FNO3S, with a molecular weight of 307.37 g/mol.

Research indicates that compounds with similar structures exhibit various mechanisms of action, including:

  • Antimicrobial Activity : Benzofuran derivatives have shown promising results against bacterial strains and fungi.
  • Anticancer Properties : Some studies suggest that benzofuran-based compounds can inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest.
  • Anti-inflammatory Effects : The sulfonamide moiety may contribute to anti-inflammatory activities by inhibiting cyclooxygenase enzymes.

Antimicrobial Activity

A study conducted by Yempala et al. evaluated the antimicrobial effects of benzofuran derivatives against Mycobacterium tuberculosis. The results demonstrated that certain compounds exhibited significant antimycobacterial activity with low cytotoxicity towards mammalian cells. For instance, a related benzofuran compound showed an IC90 value of less than 0.60 μM against M. tuberculosis H37Rv .

CompoundActivityIC90 (μM)Cytotoxicity
6-BenzofurylpurineAntimycobacterial<0.60Low
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuranAntimycobacterial3.12Good therapeutic index

Anticancer Activity

In vitro studies have shown that benzofuran derivatives can induce apoptosis in various cancer cell lines. For example, a derivative similar to this compound was found to inhibit the growth of breast cancer cells significantly .

Anti-inflammatory Activity

The anti-inflammatory potential of benzofuran derivatives has been attributed to their ability to inhibit pro-inflammatory cytokines. A study indicated that compounds with a similar structure could reduce inflammation markers in animal models .

Case Studies

  • Case Study on Antimicrobial Efficacy : A series of benzofuran derivatives were synthesized and tested for their activity against M. tuberculosis. The most potent compound displayed an MIC value indicating strong efficacy while maintaining low toxicity towards Vero cells.
  • Case Study on Cancer Cell Inhibition : In a controlled laboratory setting, a derivative was tested against various cancer cell lines, resulting in significant inhibition of cell growth and induction of apoptosis through mitochondrial pathways.

Q & A

Q. What are the established synthetic routes for N-[2-(3-fluorophenyl)-2-methoxyethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide, and what key reaction conditions are required for optimal yield?

The synthesis typically involves multi-step organic reactions starting with benzofuran derivatives and sulfonamide precursors. Key steps include nucleophilic substitution of the fluorophenyl group and sulfonamide coupling. Optimal conditions require:

  • Solvents : Dimethylformamide (DMF) or dichloromethane (DCM) to enhance solubility and reaction efficiency.
  • Temperature control : Reactions often proceed at 50–80°C under inert atmospheres (e.g., nitrogen) to prevent oxidation.
  • Purification : Recrystallization or column chromatography (silica gel, ethyl acetate/hexane gradients) to achieve >95% purity .

Q. How does the substitution pattern on the benzofuran and fluorophenyl moieties influence the compound’s biological activity?

The 3-fluorophenyl group enhances electron-withdrawing effects, improving binding to bacterial dihydropteroate synthase. The 2,3-dihydrobenzofuran moiety increases hydrophobicity, affecting membrane permeability. Systematic structure-activity relationship (SAR) studies suggest:

  • Methoxy positioning : The 2-methoxyethyl chain on the fluorophenyl ring reduces steric hindrance, facilitating enzyme interactions.
  • Fluorine substitution : Meta-fluorine (3-position) improves target affinity compared to ortho- or para-substituted analogs .

Q. What purification techniques are most effective for isolating high-purity samples of this sulfonamide derivative?

  • Recrystallization : Use ethanol/water mixtures (7:3 v/v) to remove polar impurities.
  • Chromatography : Reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) resolves closely related byproducts.
  • Analytical validation : Purity should be confirmed via NMR (absence of split peaks) and LC-MS (single dominant peak) .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictory data regarding the compound’s enzyme inhibition efficacy across different assay systems?

Contradictions in IC₅₀ values (e.g., between spectrophotometric and radiometric assays) may arise from assay-specific interference or enzyme isoform variations. Recommended approaches:

  • Orthogonal assays : Combine enzyme activity assays with isothermal titration calorimetry (ITC) to measure binding thermodynamics directly.
  • Bacterial isoform screening : Test against dihydropteroate synthase isoforms from E. coli vs. S. aureus to identify species-specific effects.
  • Buffer optimization : Adjust pH (6.5–7.5) and ionic strength to mimic physiological conditions .

Q. What computational strategies are recommended for predicting binding modes of this compound with dihydropteroate synthase, given structural variations in bacterial isoforms?

  • Molecular docking : Use AutoDock Vina with flexible side-chain residues (e.g., Lys221, Arg254 in E. coli) to account for active-site plasticity.
  • MD simulations : Run 100-ns simulations in GROMACS to assess stability of the sulfonamide-enzyme complex.
  • Free-energy calculations : Apply MM-PBSA to compare binding affinities across isoforms, focusing on fluorine-mediated hydrogen bonding .

Q. What analytical methodologies should be employed to characterize unexpected reaction byproducts formed during the synthesis of this compound?

  • High-resolution mass spectrometry (HR-MS) : Identify byproduct molecular formulas (e.g., dimerization products).
  • 2D NMR (COSY, HSQC) : Resolve structural ambiguities caused by overlapping proton signals.
  • X-ray crystallography : If single crystals are obtainable, determine the exact conformation of stereoisomers .

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